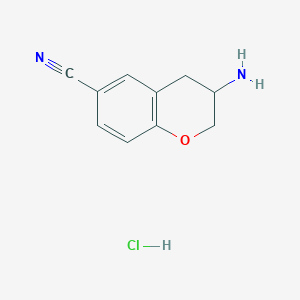
3-Amino-chroman-6-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-chroman-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a nitrile group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-chroman-6-carbonitrile hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and nitrile groups. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the chroman ring is replaced by an amino group. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-chroman-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro-chroman derivatives, while reduction of the nitrile group may produce amino-chroman derivatives .
Aplicaciones Científicas De Investigación
3-Amino-chroman-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-chroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity to various biological molecules. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-chroman-6-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
3-Amino-chroman-6-methyl: Similar structure but with a methyl group instead of a nitrile group.
3-Amino-chroman-6-hydroxyl: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-Amino-chroman-6-carbonitrile hydrochloride is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9H,4,6,12H2;1H |
Clave InChI |
ORLRUIIPGJJYBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=C(C=C2)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


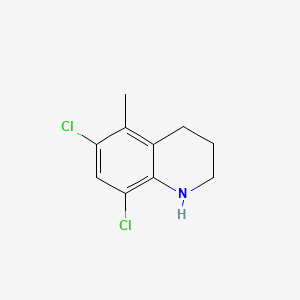
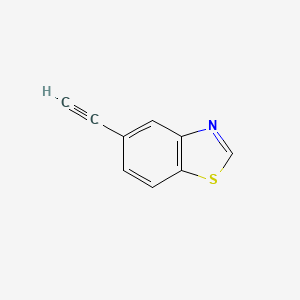
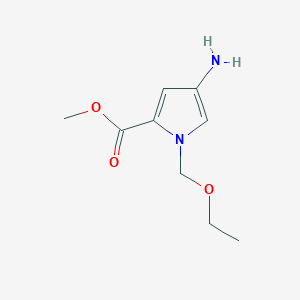
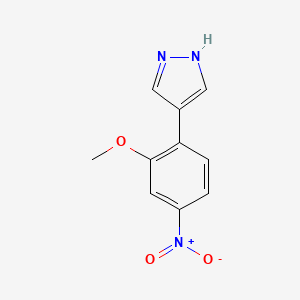
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
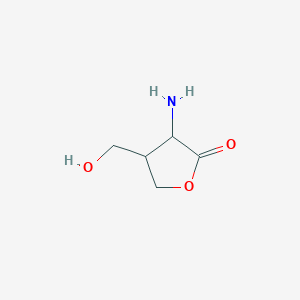

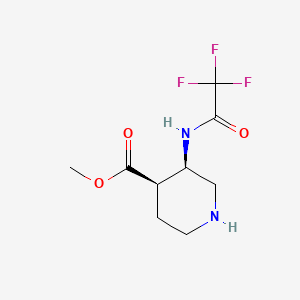
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)

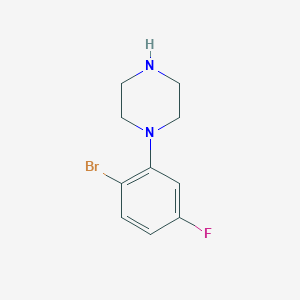
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
